Pituitary adenylate cyclase-activating polypeptide (PACAP-38) is a neuropeptide consisting of 38 amino acids, primarily known for its role in various physiological processes, including neuroprotection and the regulation of hormonal secretion. It is widely studied across several species, including humans, chickens, mice, sheep, pigs, and rats. PACAP-38 is classified under the class B G-protein coupled receptors and is known to exert its effects through multiple receptor subtypes.
PACAP was first isolated from ovine hypothalamic tissues and has been identified in various species. The peptide is derived from a larger precursor protein known as preproPACAP. The classification of PACAP-38 includes:
The synthesis of PACAP-38 can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and incorporation of modifications.
PACAP-38 has a unique structure characterized by an amidated C-terminus and a highly charged N-terminus. Its three-dimensional conformation is crucial for receptor binding and biological activity.
PACAP-38 participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways.
The binding affinity of PACAP-38 varies among species and receptor subtypes, influencing its biological effects.
PACAP-38 exerts its biological effects through a well-defined mechanism:
Studies have shown that PACAP-38 can modulate neurotransmitter release and protect against neuronal injury in models of ischemia.
PACAP-38's stability can be enhanced through modifications like glycosylation, which also improves its bioavailability across the blood-brain barrier.
PACAP-38 has numerous scientific applications:
Research continues to explore the potential of PACAP analogues in treating various neurological disorders due to their neuroprotective properties and ability to cross the blood-brain barrier effectively .
The C-terminal domain of PACAP-38 (residues 28–38) exhibits remarkable sequence conservation across mammals and birds. The 11-residue segment maintains identical primary structure in humans, rats, mice, chickens, pigs, and sheep: Ser-Leu-Ile-Ser-Leu-Ile-Asn-Lys-Tyr-Leu-Ala-NH₂. This absolute conservation highlights stringent evolutionary pressure and suggests non-negotiable functional roles for this domain. The sequence features:
Table 1: Cross-Species Conservation of PACAP-38 (28-38)
Species | Amino Acid Sequence (28-38) | Identity (%) |
---|---|---|
Human | SLISLINKYLA-NH₂ | 100 |
Rat | SLISLINKYLA-NH₂ | 100 |
Mouse | SLISLINKYLA-NH₂ | 100 |
Chicken | SLISLINKYLA-NH₂ | 100 |
Porcine | SLISLINKYLA-NH₂ | 100 |
Ovine | SLISLINKYLA-NH₂ | 100 |
Data consolidated from genomic and peptide sequencing studies [5] [7]
Teleost fish show minor variations (e.g., Ala³⁴ substitutions in salmonids), yet retain >90% identity, underscoring the domain’s biological significance [5] [7].
The C-terminal glycine-directed α-amidation of PACAP-38 is a universal post-translational modification across vertebrates. This process occurs enzymatically via peptidylglycine α-amidating monooxygenase (PAM), which converts the precursor’s -Gly-Lys-Arg sequence to a terminal amide (-NH₂) at Ala³⁸. Functional studies demonstrate:
Table 2: Functional Impact of C-Terminal Amidation
Parameter | Amidated PACAP-38 (28-38) | Non-Amidated PACAP-38 (28-38) | Significance |
---|---|---|---|
PAC1 Receptor EC₅₀ (nM) | 0.48 ± 0.11 | 0.52 ± 0.09 | NS (p=0.23) [3] |
Plasma Half-life (min) | 17.3 ± 2.1 | 5.8 ± 1.4 | p<0.001 [3] |
Anti-Inflammatory Efficacy | ↑↑ IL-10, ↓ Mortality | ↑ IL-10, ↓ Mortality | p=0.006 [7] |
The biological distinction between PACAP-27 and PACAP-38 centers on the C-terminal domain (residues 28–38):
Table 3: Functional Differences Between PACAP Isoforms
Property | PACAP-27 | PACAP-38 | Biological Consequence |
---|---|---|---|
PAC1 Receptor Kd (nM) | 1.2 ± 0.3 | 0.4 ± 0.1 | ↑ PAC1 specificity [10] |
Neuritogenesis (NS-1 cells) | 55% ↑ vs. control | 72% ↑ vs. control | ↑ Neurotrophic effect [3] |
Ethanol Intake (NAc shell) | ↓ 40% at 50 pmol | No effect | Region-specific modulation [4] |
Stress Response (LDB test) | No change | ↓ Exploration time by 62% | Isoform-specific behavior [8] |
The absolute conservation of the (28–38) domain stems from its dual roles in receptor interaction and structural stability:
Evolutionary Timeline:1. Pre-vertebrate deuterostomes (550 MYA): PACAP/GCG-like precursor with rudimentary C-terminus2. Early vertebrates (500 MYA): Gene duplication yields distinct PACAP with conserved (28–38) domain3. Teleost radiation (300 MYA): Gene duplication produces PACAPa/PACAPb with retained (28–38) functionBased on synteny analysis of ADCYAP1 genes [5]
The domain’s conservation is further evidenced by functional studies in fish: Atlantic salmon fed amidated PACAP-38(28–38) showed enhanced expression of immunoregulatory genes (il10, hepc) and matrix metalloproteinase (mmp9), directly linking the C-terminus to conserved immune modulation [7].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8